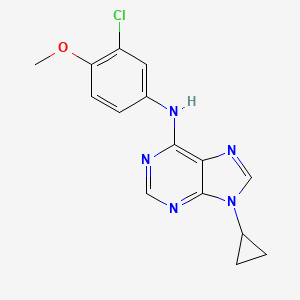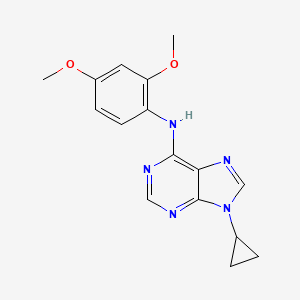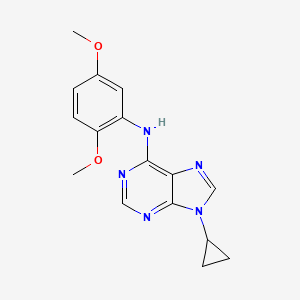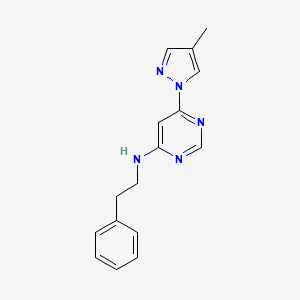
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (FMPP) is an organic compound that has been studied for its potential applications in a variety of scientific fields. FMPP is a heterocyclic compound that is composed of a nitrogen atom, four carbon atoms, one fluorine atom, and one hydrogen atom. This compound is of interest due to its unique structure and broad range of potential applications.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential applications in a variety of scientific fields. This compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of several cancer cell lines. Furthermore, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative stress. Finally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of several viruses.
Wirkmechanismus
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to act through a variety of mechanisms. For example, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to bind to and inhibit the activity of several enzymes involved in the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to induce apoptosis in cancer cells, leading to their death. N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has also been shown to scavenge free radicals and reduce oxidative stress, thus providing antioxidant effects. Finally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to inhibit the replication of several viruses by targeting their viral proteins.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. For example, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to induce apoptosis in cancer cells, leading to their death. N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has also been shown to scavenge free radicals and reduce oxidative stress, thus providing antioxidant effects. Finally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to inhibit the replication of several viruses by targeting their viral proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has a variety of advantages and limitations for lab experiments. One advantage of using N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine in lab experiments is that it is relatively easy to synthesize, as it can be synthesized through a three-step synthesis process. Additionally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential applications in a variety of scientific fields, making it a useful compound for a variety of experiments.
A limitation of N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is that it is not as widely studied as other compounds, making it difficult to find reliable data on its effects. Additionally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a relatively new compound, and as such, there is still much to be learned about its effects.
Zukünftige Richtungen
The potential applications of N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine are vast and varied. Some future directions for N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine research include the study of its effects on other types of cancer cells, its potential use as an antiviral agent for other viruses, and its potential use as an antioxidant for treating other diseases. Additionally, further research into the mechanism of action of N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine would be beneficial, as this could lead to the development of more effective treatments. Finally, further studies into the safety and toxicity of N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine would be beneficial, as this could lead to the development of more effective treatments.
Synthesemethoden
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can be synthesized through a variety of methods. One method involves the use of a three-step synthesis process. First, 4-fluoroaniline is reacted with 4-methyl-1H-pyrazol-1-yl bromide in the presence of an appropriate base in a solvent. This reaction yields N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine. Secondly, the reaction mixture is heated for several hours at a temperature of 80-90°C. Finally, the reaction mixture is cooled to room temperature, and the desired compound is isolated.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c1-10-7-18-20(8-10)14-6-13(16-9-17-14)19-12-4-2-11(15)3-5-12/h2-9H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFQXVHDVCGIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)

![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)


![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)


![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)